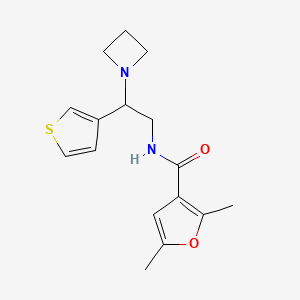
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, often referred to as AZET, is a compound with significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : C18H21N3O2S2
- Molecular Weight : 375.51 g/mol
- InChI Key : OXTYRYGBAJLCCZ-UHFFFAOYSA-N
- SMILES Notation : CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC3
Synthesis
The synthesis of AZET involves a multi-step process that includes the coupling of key intermediates such as 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine and 2-(methylthio)phenacyl bromide. Analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the compound.
Antimicrobial Activity
AZET has demonstrated promising antimicrobial properties against a range of pathogens. Research indicates that compounds with similar structural features exhibit activity against Gram-positive bacteria and drug-resistant fungal strains. The 2,5-dimethylphenyl scaffold is particularly noteworthy for its broad-spectrum antimicrobial activity, which has been observed in various derivatives .
Table 1: Antimicrobial Activity of AZET Derivatives
| Compound | Target Pathogen | Activity |
|---|---|---|
| AZET | Staphylococcus aureus | Effective against methicillin-resistant strains |
| AZET | Candida auris | Superior activity compared to fluconazole |
| AZET | Enterococcus faecium | Active against vancomycin-resistant strains |
Anticancer Activity
In vitro studies have shown that AZET exhibits anticancer properties against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancerous cells.
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of AZET on A549 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. The study also highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The structural modifications on AZET influence its biological activity significantly. For instance, variations in the substituents on the thiophene ring or alterations in the furan moiety can enhance or diminish its antimicrobial and anticancer effects. This aspect is crucial for the rational design of more potent derivatives .
Propriétés
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-8-14(12(2)20-11)16(19)17-9-15(18-5-3-6-18)13-4-7-21-10-13/h4,7-8,10,15H,3,5-6,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAZKHPGWVFJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













